4-[2-(Dimethylamino)ethyl]benzonitrile
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Overview
Description
4-[2-(Dimethylamino)ethyl]benzonitrile: is a chemical compound with the molecular formula C11H14N2O. It is known for its applications in various fields, including photophysical studies due to its ability to undergo intramolecular charge transfer (ICT) from the dimethylamino moiety to the cyanophenyl moiety on photo-excitation, leading to the appearance of dual fluorescence .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(Dimethylamino)ethyl]benzonitrile typically involves a two-step process:
Stage 1: 4-cyanophenol is reacted with potassium hydroxide in acetone, followed by heating and refluxing for 1 hour.
Stage 2: 2-(Dimethylamino)ethyl chloride is then added to the reaction mixture, which is further heated and refluxed for 8 hours.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet production demands. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(Dimethylamino)ethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Scientific Research Applications
4-[2-(Dimethylamino)ethyl]benzonitrile has a wide range of scientific research applications:
Chemistry: It is extensively used in photophysical studies due to its dual fluorescence properties.
Biology: The compound is used in various biological assays and studies.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(Dimethylamino)ethyl]benzonitrile involves intramolecular charge transfer (ICT) from the dimethylamino moiety to the cyanophenyl moiety upon photo-excitation. This leads to the appearance of dual fluorescence, which is a key feature of this compound . The molecular targets and pathways involved in this process are primarily related to its photophysical properties.
Comparison with Similar Compounds
- 4-(Dimethylamino)benzonitrile
- 4-(Dimethylamino)benzaldehyde
- 4-(Dimethylamino)benzophenone
- 2-(Dimethylamino)pyridine
Comparison: 4-[2-(Dimethylamino)ethyl]benzonitrile is unique due to its specific intramolecular charge transfer properties, which result in dual fluorescence. This makes it particularly valuable in photophysical studies compared to other similar compounds that may not exhibit the same level of fluorescence or charge transfer capabilities .
Properties
CAS No. |
83937-66-0 |
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Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethyl]benzonitrile |
InChI |
InChI=1S/C11H14N2/c1-13(2)8-7-10-3-5-11(9-12)6-4-10/h3-6H,7-8H2,1-2H3 |
InChI Key |
CJGOSLXQZJVLKX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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